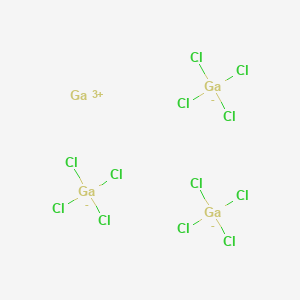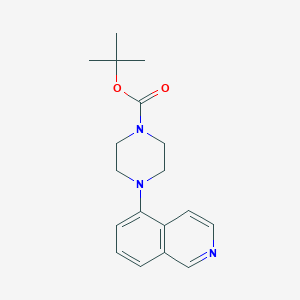
Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H23N3O2 . It is also known as Olaparib Impurity 7 .
Synthesis Analysis
The synthesis of Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate involves several steps . The compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate is characterized by a molecular formula of C18H23N3O2 . The average mass is 313.394 Da and the monoisotopic mass is 313.179016 Da .Physical And Chemical Properties Analysis
Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate has a density of 1.2±0.1 g/cm3, a boiling point of 476.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 90.8±0.3 cm3, and a polar surface area of 46 Å2 . The compound is characterized by 5 H-bond acceptors, 0 H-bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
Synthetic Applications and Biological Activities
Synthesis of Pharmaceutical Compounds : Piperazine derivatives, including compounds structurally related to Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate, have been explored for their broad spectrum of pharmaceutical applications. Scientists have developed various methods for the synthesis of piperazine and morpholine analogues due to their significant pharmacophoric activities. These derivatives show potential in the rational design of drugs for diverse therapeutic uses, highlighting the importance of this chemical scaffold in medicinal chemistry (Mohammed et al., 2015).
Potential in Drug Discovery : The structural motif of isoquinoline, as found in Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate, has been associated with a variety of biological activities. Natural isoquinoline alkaloids and their N-oxides isolated from different plant species have exhibited antimicrobial, antibacterial, antitumor, and other activities, suggesting that compounds with isoquinoline structures could serve as important leads in drug discovery (Dembitsky et al., 2015).
Chemokine Receptor Antagonists : Small molecule antagonists, including those derived from piperazine, have been studied for their potential to inhibit chemokine receptors such as CCR3. These receptors are implicated in allergic diseases like asthma and allergic rhinitis. Various chemical classes of small molecule CCR3 antagonists, including piperidine and piperazine derivatives, have been described, underlining the therapeutic potential of piperazine derivatives in treating allergic inflammation (Willems & IJzerman, 2009).
Propriétés
IUPAC Name |
tert-butyl 4-isoquinolin-5-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-9-20(10-12-21)16-6-4-5-14-13-19-8-7-15(14)16/h4-8,13H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFVAONVLCETEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610482 | |
| Record name | tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate | |
CAS RN |
444620-69-3 | |
| Record name | tert-Butyl 4-(isoquinolin-5-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

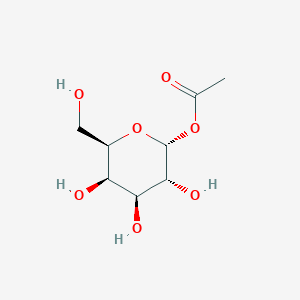
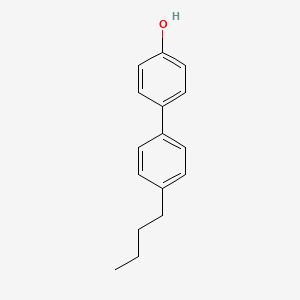
![1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride](/img/structure/B1603773.png)
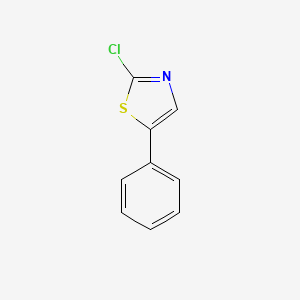
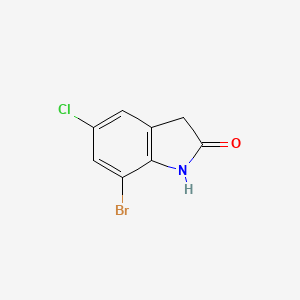
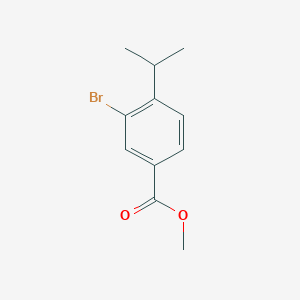
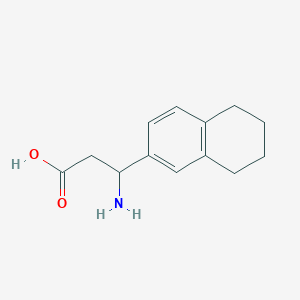
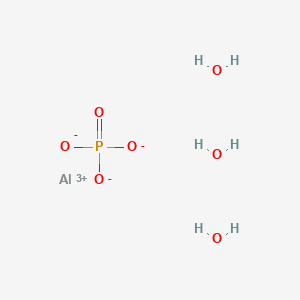
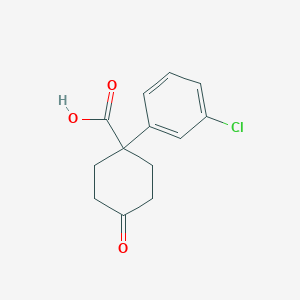
![Methyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1603790.png)
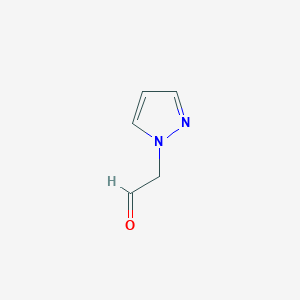
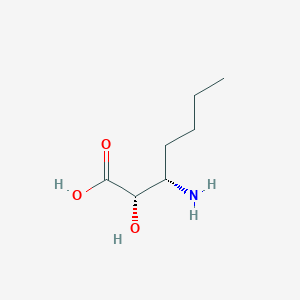
![2-Chloro-5-[(methylthio)methyl]pyridine](/img/structure/B1603793.png)
